molecular formula C6H9NO2 B8581547 2-(4-Methylisoxazol-3-yl)ethanol

2-(4-Methylisoxazol-3-yl)ethanol

Cat. No.: B8581547
M. Wt: 127.14 g/mol
InChI Key: JZHHCRGNGNKDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylisoxazol-3-yl)ethanol is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

2-(4-methyl-1,2-oxazol-3-yl)ethanol

InChI

InChI=1S/C6H9NO2/c1-5-4-9-7-6(5)2-3-8/h4,8H,2-3H2,1H3

InChI Key

JZHHCRGNGNKDEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CON=C1CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (Z)-3-(tert-butyldimethylsilyloxy)-N-hydroxypropanimidoyl chloride (90 mg, 0.378 mmol) in ClCH2CH2Cl (Volume: 2 mL) at room temperature was purged with N2 for 2 min. Prop-1-yne (0.022 mL, 0.378 mmol) [Condensed at −78° C.] was added as a liquid, followed by chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium (II) (7.17 mg, 0.019 mmol) and triethylamine (0.066 mL, 0.473 mmol). The reaction mixture was stirred at room temperature for 16 h. It was dark brown in color. The mixture was filtered through 0.45 μm membrane. The filtrate was concentrated, diluted with MeOH, and purified with prep HPLC (Waters Xbridge C18 19×100 mm), 20 mL/min flow rate with gradient of 30% B-100% B over 10 minutes Hold at 100% B for 2 min. (A: 0.1% TFA in water/MeOH (90:10), B: 0.1% TFA in water/MeOH (10:90) monitoring at 220 nm. After concentration, 2-(4-methylisoxazol-3-yl)ethanol (35 mg, 0.270 mmol, 71.3% yield) was obtained as light brown liquid. 1H NMR (400 MHz, chloroform-d) δ 8.13 (s, 1H), 4.03 (t, J=5.9 Hz, 2H), 2.89 (t, J=5.9 Hz, 2H), 2.02 (d, J=0.9 Hz, 3H).
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.022 mL
Type
reactant
Reaction Step Two
Quantity
0.066 mL
Type
reactant
Reaction Step Three
Quantity
7.17 mg
Type
catalyst
Reaction Step Four

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